molecular formula C13H14ClF B2825154 1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287335-07-1

1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane

Cat. No.: B2825154
CAS No.: 2287335-07-1
M. Wt: 224.7
InChI Key: HIPBRBHROVNIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family This class of compounds is characterized by a unique three-dimensional structure that imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the continuous flow synthesis process to generate [1.1.1]propellane and subsequently derivatizing it into this compound. This approach allows for the efficient production of gram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The bicyclo[1.1.1]pentane core can participate in addition reactions, leading to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane involves its interaction with molecular targets through nucleophilic substitution reactions. The chloromethyl group acts as an electrophile, allowing nucleophiles to attack and form new bonds. This reactivity is further enhanced by the presence of the fluorophenyl group, which can stabilize the transition state and increase the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-[(2-chlorophenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(Bromomethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-3-[(2-methylphenyl)methyl]bicyclo[1.1.1]pentane: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and fluorophenyl groups. This combination imparts distinct reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1-(chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF/c14-9-13-6-12(7-13,8-13)5-10-3-1-2-4-11(10)15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPBRBHROVNIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.